2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid
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Overview
Description
2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid is a compound that features a thiophene ring substituted with a difluoromethyl group and a benzoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene rings are prone to electrophilic substitution due to their electron-rich nature.
Nucleophilic Substitution: The presence of electron-withdrawing groups like difluoromethyl can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Thiophene derivatives can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, sulfonic acids, and nitrating agents.
Nucleophilic Substitution: Reagents such as alkoxides and amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated thiophenes, while nucleophilic substitution can produce alkylated or aminated derivatives .
Scientific Research Applications
2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to other thiophene derivatives . This modification can enhance its stability, lipophilicity, and potential biological activities .
Properties
IUPAC Name |
2-[5-(difluoromethyl)thiophen-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2S/c13-11(14)10-6-5-9(17-10)7-3-1-2-4-8(7)12(15)16/h1-6,11H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZTVKBHDYQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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